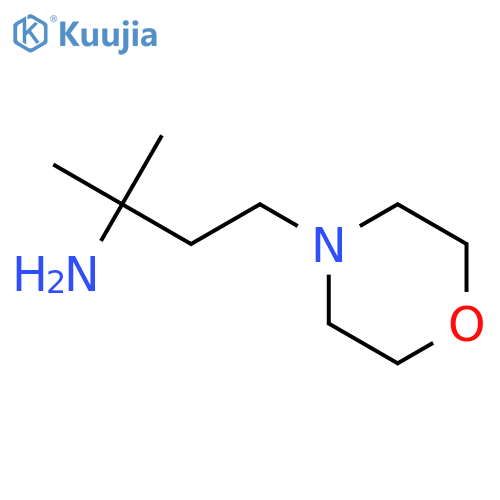

Cas no 1263002-61-4 (2-methyl-4-(morpholin-4-yl)butan-2-amine)

1263002-61-4 structure

商品名:2-methyl-4-(morpholin-4-yl)butan-2-amine

CAS番号:1263002-61-4

MF:C9H20N2O

メガワット:172.267902374268

MDL:MFCD20388317

CID:3163574

PubChem ID:59511256

2-methyl-4-(morpholin-4-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(morpholin-4-yl)butan-2-amine

- SCHEMBL13116989

- 2-methyl-4-morpholin-4-ylbutan-2-amine

- 2-Methyl-4-morpholinobutan-2-amine

- AKOS014005184

- YSFSMVQZMUTCSV-UHFFFAOYSA-N

- EN300-313466

- 1263002-61-4

- 1,1-Dimethyl-3-morpholin-4-yl-propylamine

- CS-0245917

-

- MDL: MFCD20388317

- インチ: InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3

- InChIKey: YSFSMVQZMUTCSV-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CCN1CCOCC1)N

計算された属性

- せいみつぶんしりょう: 172.157563266Da

- どういたいしつりょう: 172.157563266Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 38.5Ų

2-methyl-4-(morpholin-4-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313466-0.1g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 0.1g |

$130.0 | 2023-09-05 | |

| Enamine | EN300-313466-2.5g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 2.5g |

$736.0 | 2023-09-05 | |

| Enamine | EN300-313466-1g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 1g |

$376.0 | 2023-09-05 | |

| Enamine | EN300-313466-0.25g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 0.25g |

$186.0 | 2023-09-05 | |

| Chemenu | CM491671-1g |

2-Methyl-4-morpholinobutan-2-amine |

1263002-61-4 | 97% | 1g |

$507 | 2023-02-03 | |

| Enamine | EN300-313466-10.0g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 10.0g |

$3966.0 | 2023-02-25 | |

| 1PlusChem | 1P01BVJP-1g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 1g |

$527.00 | 2024-07-09 | |

| Aaron | AR01BVS1-10g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 10g |

$2247.00 | 2023-12-16 | |

| Aaron | AR01BVS1-250mg |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 250mg |

$281.00 | 2025-02-14 | |

| Aaron | AR01BVS1-1g |

2-methyl-4-(morpholin-4-yl)butan-2-amine |

1263002-61-4 | 95% | 1g |

$542.00 | 2025-02-14 |

2-methyl-4-(morpholin-4-yl)butan-2-amine 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1263002-61-4 (2-methyl-4-(morpholin-4-yl)butan-2-amine) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1263002-61-4)2-methyl-4-(morpholin-4-yl)butan-2-amine

清らかである:99%

はかる:1g

価格 ($):465.0